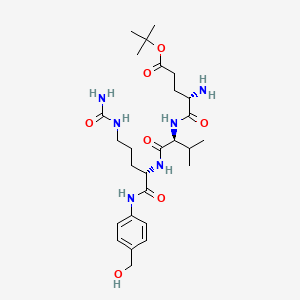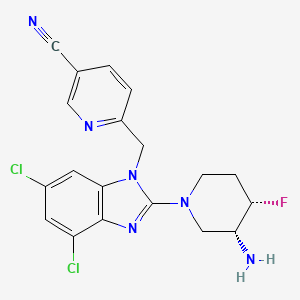
Trpc6-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trpc6-IN-2 is a small molecule inhibitor specifically targeting the transient receptor potential canonical 6 (TRPC6) channel. TRPC6 channels are non-selective cation channels that play significant roles in various physiological processes, including calcium influx and signal transduction in cells. TRPC6 channels are implicated in several diseases, such as kidney disease, pulmonary disease, and neurological disorders .
Vorbereitungsmethoden
The synthesis of Trpc6-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity of this compound .
Analyse Chemischer Reaktionen
Trpc6-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Trpc6-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the function and regulation of TRPC6 channels in various chemical reactions and pathways.
Biology: this compound is employed in biological studies to investigate the role of TRPC6 channels in cellular processes such as calcium signaling, cell proliferation, and apoptosis.
Medicine: The compound is explored for its therapeutic potential in treating diseases associated with TRPC6 channel dysfunction, such as kidney disease, pulmonary hypertension, and neurological disorders.
Wirkmechanismus
Trpc6-IN-2 exerts its effects by specifically inhibiting the TRPC6 channel. The compound binds to the channel and blocks the influx of calcium ions, thereby modulating calcium signaling pathways. This inhibition affects various cellular processes, including cell proliferation, migration, and apoptosis. The molecular targets of this compound include the TRPC6 channel itself and associated signaling proteins involved in calcium homeostasis .
Vergleich Mit ähnlichen Verbindungen
Trpc6-IN-2 is unique compared to other TRPC6 inhibitors due to its high specificity and potency. Similar compounds include:
PCC0208057: Another TRPC6 inhibitor with similar applications in cancer research.
Compound 14a: A novel TRPC6 antagonist that inhibits TRPC6, TRPC3, and TRPC7 channels.
This compound stands out due to its selective inhibition of TRPC6 channels, making it a valuable tool for studying TRPC6-related pathways and developing targeted therapies.
Eigenschaften
Molekularformel |
C19H17Cl2FN6 |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
6-[[2-[(3R,4S)-3-amino-4-fluoropiperidin-1-yl]-4,6-dichlorobenzimidazol-1-yl]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H17Cl2FN6/c20-12-5-14(21)18-17(6-12)28(9-13-2-1-11(7-23)8-25-13)19(26-18)27-4-3-15(22)16(24)10-27/h1-2,5-6,8,15-16H,3-4,9-10,24H2/t15-,16+/m0/s1 |
InChI-Schlüssel |
GGYWEJWHJGTZPQ-JKSUJKDBSA-N |
Isomerische SMILES |
C1CN(C[C@H]([C@H]1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |
Kanonische SMILES |
C1CN(CC(C1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



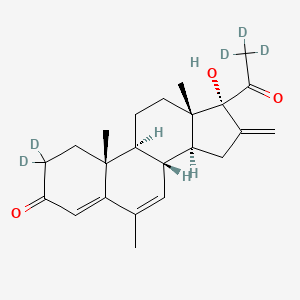

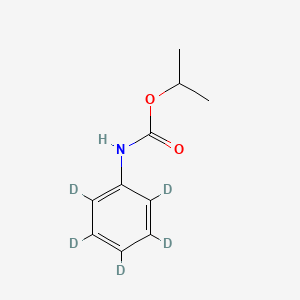
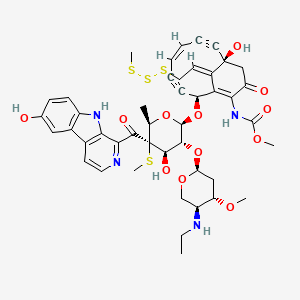
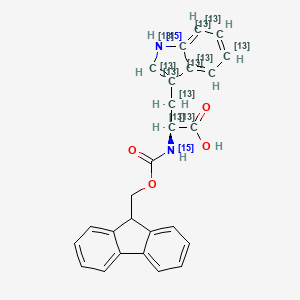



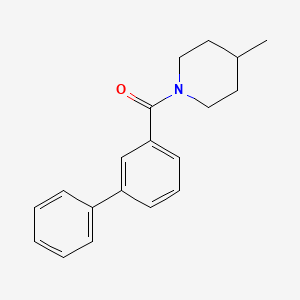
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
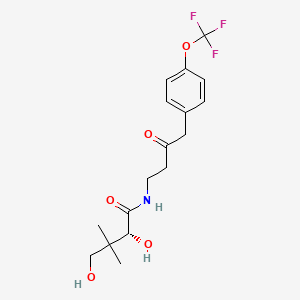
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
